molecular formula C6H9Cl2NO2 B14698557 2,2-Dichloro-N,N-dimethyl-3-oxobutyramide CAS No. 22543-26-6

2,2-Dichloro-N,N-dimethyl-3-oxobutyramide

Cat. No.: B14698557
CAS No.: 22543-26-6
M. Wt: 198.04 g/mol
InChI Key: VZYZILNMQDUERW-UHFFFAOYSA-N
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Description

2,2-Dichloro-N,N-dimethyl-3-oxobutyramide is an organic compound with the molecular formula C6H9Cl2NO2. It is a derivative of acetoacetamide, characterized by the presence of two chlorine atoms and a dimethyl group. This compound is primarily used in various chemical syntheses and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-N,N-dimethyl-3-oxobutyramide typically involves the chlorination of N,N-dimethylacetoacetamide. The process begins with the reaction of N,N-dimethylacetoacetamide with chlorine gas in the presence of a suitable solvent like chloroform. The reaction is carried out at low temperatures (0°C to 5°C) to ensure controlled chlorination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced chlorination techniques and continuous flow reactors ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N,N-dimethyl-3-oxobutyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetoacetamides, while reduction reactions can produce N,N-dimethyl-3-hydroxybutyramide .

Scientific Research Applications

2,2-Dichloro-N,N-dimethyl-3-oxobutyramide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N,N-dimethyl-3-oxobutyramide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modification of biomolecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylacetoacetamide
  • N,N-Diethylacetoacetamide
  • 2,3-Dichloro-N,N-dimethylaniline

Uniqueness

2,2-Dichloro-N,N-dimethyl-3-oxobutyramide is unique due to the presence of two chlorine atoms, which significantly influence its reactivity and chemical properties. This makes it distinct from other acetoacetamide derivatives, providing unique opportunities for its use in various chemical syntheses and industrial applications .

Properties

CAS No.

22543-26-6

Molecular Formula

C6H9Cl2NO2

Molecular Weight

198.04 g/mol

IUPAC Name

2,2-dichloro-N,N-dimethyl-3-oxobutanamide

InChI

InChI=1S/C6H9Cl2NO2/c1-4(10)6(7,8)5(11)9(2)3/h1-3H3

InChI Key

VZYZILNMQDUERW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)N(C)C)(Cl)Cl

Origin of Product

United States

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